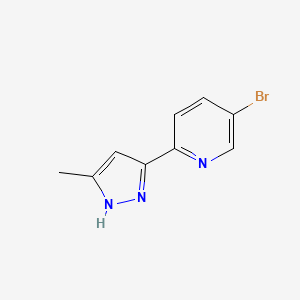

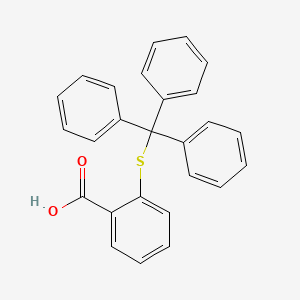

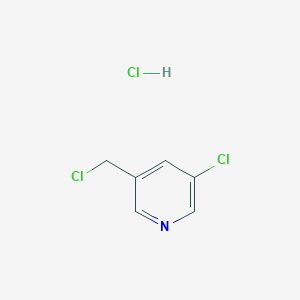

![molecular formula C15H21BN2O2 B1469518 2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile CAS No. 1402390-59-3](/img/structure/B1469518.png)

2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile

概要

説明

“2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile” is an organic compound. It is a colorless to yellow liquid or semi-solid . It is an organic intermediate with borate and sulfonamide groups .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It can be used as a reagent to borylate arenes and to prepare fluorenylborolane .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound has high reactivity in various transformation processes . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.409 (lit.) and a density of 0.912 g/mL at 25 °C (lit.) . It has a boiling point of 73 °C/15 mmHg (lit.) .科学的研究の応用

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its boronate ester group is pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules . This reaction is fundamental in the creation of pharmaceuticals, agrochemicals, and organic materials.

Drug Discovery and Development

In drug discovery, the compound’s structural motif is valuable for constructing pharmacophores, which are essential for the development of new drugs. Its ability to form stable complexes with various biomolecules can lead to the discovery of novel enzyme inhibitors or receptor modulators .

Diagnostic Agents

The boronate functionality of this compound can be exploited to create diagnostic agents. It can act as a fluorescent probe for detecting biologically relevant species like hydrogen peroxide, sugars, and certain ions, which is crucial in medical diagnostics and biological research .

Material Science

In material science, this compound can be used to modify surface properties of materials. For instance, it can be incorporated into polymers to enhance their binding properties or to create responsive materials that change properties in response to environmental stimuli .

Catalysis

The compound can also serve as a ligand for transition metal catalysts. These catalysts are instrumental in various chemical transformations, including hydrogenation, oxidation, and polymerization processes, which are central to chemical manufacturing .

Boron Neutron Capture Therapy (BNCT)

Due to its boron content, this compound has potential applications in BNCT, a cancer treatment method that uses boron-containing compounds to target tumor cells. When irradiated with neutrons, these compounds produce localized radiation that can destroy cancer cells with minimal damage to surrounding healthy tissue .

Agriculture

In agriculture, the compound’s derivatives could be used to design novel pesticides or herbicides. The boronate ester functionality can be tailored to interact with specific biological targets in pests, leading to the development of more effective and selective agrochemicals .

Environmental Science

Lastly, in environmental science, this compound can be used in the development of sensors for monitoring pollutants. Its reactive boronate group can selectively bind to various environmental contaminants, aiding in their detection and quantification .

作用機序

Safety and Hazards

将来の方向性

Due to its high stability, low toxicity, and high reactivity, the compound has a wide range of applications in pharmacy and biology . It can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

特性

IUPAC Name |

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-13(2,10-17)12-9-11(7-8-18-12)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVINYDGKKFPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

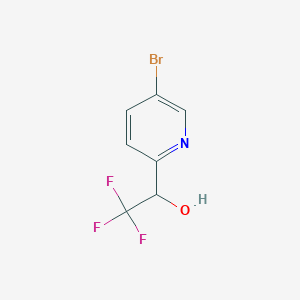

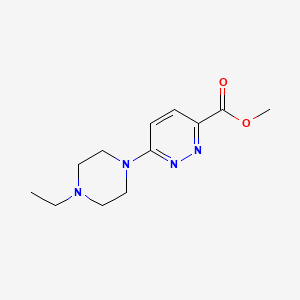

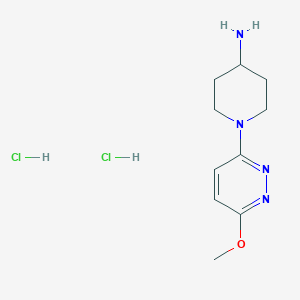

![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)

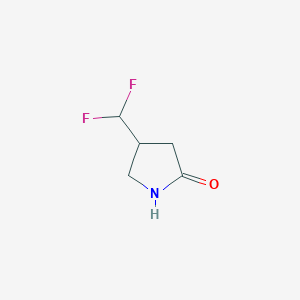

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)

![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)